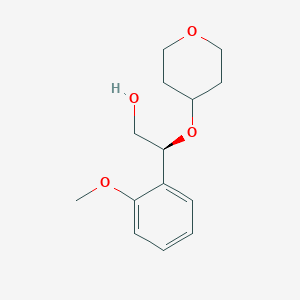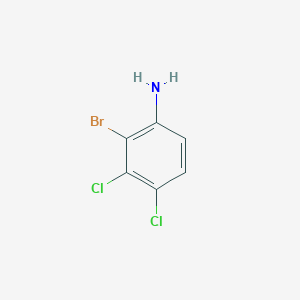![molecular formula C14H19NO3S B6306665 t-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate CAS No. 2197057-31-9](/img/structure/B6306665.png)
t-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate (TBN-MEC) is a versatile and widely used chemical compound in scientific research. It is a derivative of the carbamate family, which is a class of organic compounds that contain an amide group linked to a carbonyl group. TBN-MEC is frequently used as a catalyst in organic synthesis, specifically in the synthesis of peptides and other organic molecules, and as a reagent in various biochemical and physiological experiments. In
Aplicaciones Científicas De Investigación
T-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate can be used in a variety of scientific research applications, including peptide synthesis, organic synthesis, and biochemical and physiological experiments. It is commonly used as a catalyst in the synthesis of peptides and other organic molecules, as well as a reagent in biochemical and physiological experiments. It is also used as a reagent in organic synthesis, specifically in the synthesis of peptides and other organic molecules.
Mecanismo De Acción
T-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate acts as a catalyst in the synthesis of peptides and other organic molecules by activating the carbonyl group of the substrate molecule and facilitating the formation of a peptide bond. It also acts as a reagent in biochemical and physiological experiments by reacting with the substrate molecules, resulting in the formation of a new molecule.
Biochemical and Physiological Effects
t-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to increase the activity of enzymes, such as proteases, and to inhibit the activity of other enzymes, such as chymotrypsin. It has also been shown to have an effect on the metabolism of proteins, carbohydrates, and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of t-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent and is readily available. It is also easy to use and has a high purity, which makes it suitable for use in a variety of experiments. However, it should be noted that t-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate is toxic and should be handled with care.
Direcciones Futuras
T-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate has a wide range of potential future directions. It could be used in the synthesis of new molecules, such as peptides, proteins, and carbohydrates, as well as for the study of biochemical and physiological processes. It could also be used as a reagent in organic synthesis, specifically in the synthesis of peptides and other organic molecules. Additionally, it could be used to study the structure and function of proteins, carbohydrates, and lipids, as well as to develop new drugs and drug delivery systems.
Métodos De Síntesis
T-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate can be synthesized through a variety of methods, including the reaction of 4-(methylsulfanyl)phenol with ethyl chloroformate in the presence of a base, such as sodium hydroxide, followed by reaction with t-butyl alcohol. The reaction can be carried out in an inert atmosphere, such as nitrogen, in an aqueous or non-polar solvent. The reaction is typically completed in a few hours at room temperature and yields a product with a purity of 95-98%.
Propiedades
IUPAC Name |
tert-butyl N-[2-(4-methylsulfanylphenyl)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-14(2,3)18-13(17)15-9-12(16)10-5-7-11(19-4)8-6-10/h5-8H,9H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANQJBYCVLXILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2-(4-(methylthio)phenyl)-2-oxoethyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B6306589.png)






![t-Butyl N-{2-[4-methoxy-3-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate](/img/structure/B6306660.png)
![2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester](/img/structure/B6306668.png)
![5-[trans-2-(t-Butoxycarbonylamino)cyclopropyl]thiophene-2-carboxylic acid](/img/structure/B6306679.png)
![{1-[(t-Butoxy)carbonyl]piperidin-4-yl}methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B6306680.png)

![Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate](/img/structure/B6306691.png)